molecular formula C6H16BrN B7814401 Triethylammonium bromide

Triethylammonium bromide

Cat. No. B7814401
M. Wt: 182.10 g/mol
InChI Key: NRTLTGGGUQIRRT-UHFFFAOYSA-N
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Description

Triethylammonium bromide is a useful research compound. Its molecular formula is C6H16BrN and its molecular weight is 182.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triethylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Production

  • Electrolyte in Water Electrolysis : Triethylammonium–propanesulfonic acid tetrafluoroborate, a derivative of triethylammonium bromide, is used as an electrolyte in water electrolysis. This process achieves high current densities and efficiencies at room temperature, making it a promising method for hydrogen production (Fiegenbaum et al., 2013).

Mass Spectrometry

  • Stabilizing Noncovalent Macromolecular Complexes : Triethylammonium bicarbonate (TEAB), related to triethylammonium bromide, has been effective in stabilizing proteins and noncovalent protein complexes in electrospray mass spectrometry. This stabilizing effect aids in the analysis of macromolecular species that can easily dissociate in the gas phase (Lemaire et al., 2001).

Textile Modification

  • Modification of Cotton Fabrics : A study demonstrated the use of a mixture containing a quaternary ammonium salt (like triethylammonium bromide) for modifying cotton fabric. This modification provided the fabric with biocidal (antifungal) and hydrophobic properties, showcasing potential applications in protective clothing and health-related textiles (Foksowicz-Flaczyk et al., 2016).

Chemistry and Catalysis

  • Triethylammonium Fluorochromate as Oxidant : Triethylammonium fluorochromate, derived from triethylammonium bromide, serves as a versatile reagent for the effective and selective oxidation of various organic compounds, including alcohols, under mild conditions (Ghammamy et al., 2005).

Environmental Applications

  • Groundwater Recharge Studies : Triethylammonium bromide has been utilized in environmental research, such as studying groundwater recharge in specific regions. It serves as a tracer to evaluate the impacts of soil types, land use, irrigation, and crop cultivation practices on groundwater recharge rates (Wang et al., 2008).

properties

IUPAC Name

triethylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTLTGGGUQIRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121-44-8 (Parent)
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylammonium bromide

CAS RN

636-70-4
Record name Triethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,990
Citations
NH Munro, LR Hanton - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
The structure of the title compound, C6H16N+·Br−, was determined at low temperature and the cell dimensions were comparable to those reported for room-temperature studies [James, …
Number of citations: 4 scripts.iucr.org
T Abe, T Suzuki, M Anada, S Matsunaga… - Organic letters, 2017 - ACS Publications
… As a part of our research devoted to the development of novel methodologies for the synthesis of alkaloids, (9) herein we report that 2-hydroxyindoline-3-triethylammonium bromide is a …
Number of citations: 41 pubs.acs.org
F Vidal - The Journal of Organic Chemistry, 1959 - ACS Publications
… claimed to be ethylenebis(triethylammonium bromide). This … 1-bromoethane-2-triethylammonium bromide.6 The nitrogen: … we able to detect any ethylenebis(triethylammonium bromide). …
Number of citations: 10 pubs.acs.org
S Wang, J Huang, Q Song, H Fu - Journal of colloid and interface science, 2007 - Elsevier
In the present work, the assembly morphology changes during the solubilization process of the sonicated unilamellar vesicles from dimyristoyl phosphocholine (DMPC) by a cationic …
Number of citations: 11 www.sciencedirect.com
M Ishikawa, K Matsumura, K Esumi… - Journal of colloid and …, 1991 - Elsevier
Mixed micellar properties of the aqueous mixtures of sodium dodecyl sulfate (SDS) and α,ω-type cationic surfactant N,N′-1,12-dodecanediylbis(triethylammonium bromide)(C 12 Et 6 ), …
Number of citations: 33 www.sciencedirect.com
K Ikeda, M Yasuda, M Ishikawa, K Esumi… - Colloid and Polymer …, 1989 - Springer
The physicochemical properties of theα, ω- type (bolaform) surfactant, eicosane-1, 20-bis(triethylammonium bromide) (C 20 Et 6 ), in aqueous solution have been investigated by means …
Number of citations: 43 link.springer.com
TC Wong, K Ikeda, K Meguro… - The Journal of …, 1989 - ACS Publications
A field-dependent 13C and 14N spin-lattice relaxationand nuclear Overhauser effect study has been performed on an aqueous micellar system of an,-bifunctional surfactant,,'· 1, 20-…
Number of citations: 35 pubs.acs.org
K Ikeda, A Khan, K Meguro, B Lindman - Journal of colloid and interface …, 1989 - Elsevier
The binary phase diagram (temperature vs composition) of the cationic bolaform (α,ω-type) surfactant eicosane-1,20-bis (triethylammonium bromide) has been determined by polarizing …
Number of citations: 25 www.sciencedirect.com
Y Akama, A Tong, M Ito, S Tanaka - Talanta, 1999 - Elsevier
… An aqueous two-phase system of dodecyl triethylammonium bromide (C 12 NE, cationic surfactant) and sodium dodecyl sulfate (SDS, anionic surfactant) mixture is proposed for the …
Number of citations: 91 www.sciencedirect.com
CHB RAO, G Subramanyam… - The Journal of Organic …, 1959 - ACS Publications
… After concentratingthe alcoholic mother liquor of ethylenebis( triethylammonium bromide) and subsequent cooling, 0.5 g. (2.8%) ethane-l-diethylammonium-2-triethylammonium …
Number of citations: 19 pubs.acs.org

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